Cyclooctapentylose
Description
Structure
2D Structure
Properties
IUPAC Name |
5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O40/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-72H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSRMADSINPKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80O40 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17465-86-0 | |
| Record name | Cyclooctapentylose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | gamma-Cyclodextrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Routes and Methodological Innovations for Cyclooctapentylose
The synthesis of cyclooctapentylose can be achieved through both chemical and enzymatic methodologies. Chemical synthesis typically involves complex organic chemistry techniques, including the use of protecting group strategies and glycosylation reactions. dakenchem.com This approach often entails the sequential addition of glucose building blocks to a growing chain, with temporary protecting groups employed and subsequently removed to yield the final cyclic product. dakenchem.com This multi-step process often necessitates several purification steps to isolate the desired this compound. dakenchem.com
Purification and Isolation Methodologies for Cyclooctapentylose Congeners
The purification and isolation of cyclooctapentylose from reaction mixtures, particularly from enzymatic synthesis which can produce a mixture of cyclodextrins (alpha, beta, and gamma), are critical steps to obtain high-purity material. Chromatography techniques are widely employed for this purpose. dakenchem.com
Common chromatography methods utilized include:
Gel Permeation Chromatography: This technique separates molecules based on their size, effectively separating this compound from smaller impurities or larger polysaccharides. dakenchem.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates compounds based on their hydrophobicity, providing a powerful tool for achieving high purity of this compound. dakenchem.com
In the context of enzymatic production using CGTase, a complexant such as cyclohexadecen-1-one (CHDC) or other appropriate complexing agents may be added to selectively precipitate the formed gamma-cyclodextrin (B1674603) (this compound). chemicalbook.com The resulting complex is then removed and purified. chemicalbook.com The complexant is subsequently separated from the this compound, often through extraction with solvents like n-decane. chemicalbook.comchemdad.com Crystallization is also mentioned as a method for obtaining the purified this compound after the complexant separation. chemicalbook.comalibaba.com
The choice of purification and isolation methods can significantly impact the final purity and yield of this compound, and ongoing research explores optimized strategies for separating this compound from other cyclodextrin (B1172386) congeners and byproducts.
Yield Optimization and Scalability Considerations in Cyclooctapentylose Production
Spectroscopic Probes for this compound Conformational Dynamics
Spectroscopic methods provide valuable insights into the dynamic behavior and conformation of this compound in various environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ring Conformation and Glycosidic Linkages in this compound
NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformational dynamics of oligosaccharides like this compound (gamma-Cyclodextrin). Both ¹H and ¹³C NMR spectroscopy are utilized to study the ring conformation of the glucose units and the orientation of the glycosidic linkages.
¹H NMR spectra of gamma-Cyclodextrin in DMSO-d6 show characteristic shifts that correspond to the different protons on the glucose residues nih.goviarc.fr. For instance, signals are observed in the range of approximately 3.3 to 5.8 ppm nih.gov. The chemical shifts of the anomeric protons (H1) and carbons (C1) are particularly sensitive to the conformation of the glycosidic bonds (specifically, the dihedral angles φ and ψ) researchgate.netresearchgate.netmdpi.comdiva-portal.org. Studies have shown a correlation between the chemical shift of the anomeric carbon and these torsion angles researchgate.netresearchgate.netmdpi.com.
¹³C NMR spectra also provide detailed information about the carbon backbone of the glucose units and the glycosidic linkages nih.goviarc.fr. Shifts in DMSO-d6 have been reported nih.gov. Theoretical studies have investigated the dependence of anomeric carbon chemical shifts on the glycosidic bond dihedral angles in α-(1→4)-linked glucopyranose units, which form the structure of gamma-Cyclodextrin researchgate.netresearchgate.net. These studies highlight the sensitivity of NMR chemical shifts to the conformational ensemble in solution researchgate.net.
Vibrational Spectroscopy (IR, Raman) in this compound Structural Studies
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to investigate the molecular vibrations of this compound (gamma-Cyclodextrin) and its complexes, providing information about functional groups and structural changes icm.edu.plnih.govgoogle.comunilongindustry.comacs.orgsdcychem.comunilongindustry.comnih.govpreprints.orgifremer.frnih.govmdpi.comfx361.ccchinesechemsoc.orgalibaba.comacs.org. IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability acs.org.
FTIR spectra of gamma-Cyclodextrin exhibit characteristic absorption bands. For example, a broad band in the range of 3000-3600 cm⁻¹ with a maximum around 3271 cm⁻¹ is attributed to the stretching vibrations of the O-H groups in the glucose rings icm.edu.pl. Bands around 2900 cm⁻¹ are assigned to C-H stretching vibrations icm.edu.pl. Changes in the IR spectrum, particularly shifts in peak positions, can indicate interactions between this compound and guest molecules upon inclusion complex formation icm.edu.plalibaba.com.
Raman spectroscopy can also be applied to study this compound and its inclusion complexes ifremer.fracs.org. Changes in the Raman spectra upon complexation can provide information about the structural modifications and interactions occurring within the cavity ifremer.fr. While specific detailed Raman shifts for pure gamma-Cyclodextrin were not extensively provided in the search results, the technique is recognized for its ability to probe molecular structure and is considered complementary to IR spectroscopy acs.org.
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chirality and Conformation of this compound
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules and their conformations mdpi.comustc.edu.cn. This compound (gamma-Cyclodextrin) possesses multiple chiral centers within its glucose units chinesechemsoc.orgpku.edu.cn. However, as gamma-Cyclodextrin itself does not have significant absorbance in the UV-Vis region, it typically does not exhibit a strong intrinsic CD signal chinesechemsoc.orgpku.edu.cn.
ECD and ORD become particularly useful in studying this compound when it forms inclusion complexes with guest molecules that possess a chromophore (a group that absorbs UV-Vis light) chinesechemsoc.orgpku.edu.cn. The chiral environment of the cyclodextrin (B1172386) cavity can induce a CD signal in the guest molecule, a phenomenon known as induced circular dichroism (ICD) chinesechemsoc.orgpku.edu.cn. The characteristics of the ICD spectrum (e.g., sign and intensity of Cotton effects) can provide information about the orientation and conformation of the guest molecule within the cavity, as well as the conformation of the cyclodextrin itself in the complex chinesechemsoc.orgpku.edu.cn. Theoretical calculations are often used in conjunction with experimental ECD data to interpret the observed chiroptical properties and gain insights into the complex structure and conformation mdpi.comustc.edu.cn.
Diffraction Techniques for Solid-State Architectures of this compound
Diffraction methods, particularly X-ray diffraction, are essential for determining the precise three-dimensional arrangement of molecules in the solid state, including crystal packing and the structure of inclusion complexes.
Single-Crystal X-ray Diffraction of this compound and its Complexes
Single-crystal X-ray diffraction studies have revealed that gamma-Cyclodextrin molecules in the solid state can adopt different packing arrangements, including cage-type and channel-type structures pku.edu.cnresearchgate.netresearchgate.net. In cage-type packing, the cavities of individual cyclodextrin molecules are essentially blocked by adjacent molecules. In channel-type packing, the cyclodextrin molecules stack on top of each other, forming continuous channels that can accommodate guest molecules pku.edu.cnresearchgate.net. The specific packing arrangement can be influenced by the presence and nature of guest molecules and the crystallization conditions researchgate.netacs.org.
Studies on gamma-Cyclodextrin inclusion complexes using single-crystal X-ray diffraction have provided detailed information about the host-guest interactions, the position and orientation of the guest molecule within the cyclodextrin cavity, and any resulting conformational changes in the cyclodextrin ring researchgate.netacs.orgchinesechemsoc.orgacs.org. For example, the structure of a gamma-Cyclodextrin·1-propanol inclusion complex has been determined researchgate.net. Single-crystal diffraction is crucial for understanding the precise structural basis for the inclusion phenomena exhibited by cyclodextrins pku.edu.cnresearchgate.netacs.orgchinesechemsoc.orgacs.orgnih.gov.
Powder X-ray Diffraction for Polymorphic Forms of this compound
Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline phases present in a powdered sample acs.orggoogle.comacs.orgprimeraplana.or.crpreprints.orgresearchgate.netnih.govmdpi.comfx361.cc. It is particularly useful for identifying different polymorphic forms and pseudopolymorphs (hydrates or solvates) of crystalline materials like this compound (gamma-Cyclodextrin) google.compreprints.orgnih.govmdpi.com. Different crystalline forms of a compound have distinct PXRD patterns, serving as a "fingerprint" for each form primeraplana.or.crmdpi.com.
PXRD has been employed to study the different crystalline packings of gamma-Cyclodextrin, such as the cage-type and channel-type structures researchgate.net. The diffraction patterns show characteristic peaks at specific 2θ angles for each form researchgate.net. For instance, cage-type gamma-CD has characteristic peaks at 2θ values like 12.0°, 14.4°, and 21.7°, while channel-type gamma-CD shows distinct peaks at values such as 7.0°, 14.0°, 15.0°, 16.0°, and 17.0° researchgate.net.
PXRD is valuable for monitoring solid-state transformations, such as transitions between different polymorphic forms or changes in crystallinity primeraplana.or.crpreprints.orgmdpi.com. It can also be used to assess the crystallinity of a sample and identify the presence of amorphous material primeraplana.or.crnih.gov.
Mass Spectrometry Approaches for Oligomeric Purity and Derivatization Analysis of this compound
Mass spectrometry (MS) is a powerful tool for the characterization of cyclodextrins, including this compound, allowing for the determination of molecular masses, assessment of oligomeric purity, identification of impurities, and analysis of derivatized forms mdpi.comresearchgate.net. Techniques such as Electrospray Ionization (ESI) MS and Matrix-Assisted Laser Desorption/Ionization (MALDI) MS are commonly employed due to their soft ionization capabilities, which are suitable for analyzing these relatively large and fragile molecules mdpi.comresearchgate.net.
MS can provide crucial information regarding the presence of other cyclic oligosaccharides or linear contaminants, thereby verifying the oligomeric purity of this compound samples. mdpi.com Furthermore, when this compound undergoes chemical modification or derivatization, MS techniques are invaluable for confirming the successful attachment of functional groups, determining the degree and regioselectivity of substitution, and identifying any unintended side products mdpi.comresearchgate.net. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate different cyclodextrins or their derivatives before MS analysis, enhancing the specificity and sensitivity of the characterization mdpi.comdshs-koeln.de. For instance, LC-ESI-MS methods have been developed for the identification of alpha, beta, and gamma cyclodextrins dshs-koeln.de. The use of derivatized gamma-cyclodextrin as a chiral stationary phase in GC-MS applications further highlights the compatibility and utility of MS in analyzing modified cyclodextrins nih.govsigmaaldrich.com.
Advanced Microscopy for Supramolecular Assemblies of this compound
This compound, like other cyclodextrins, can participate in the formation of supramolecular assemblies through self-aggregation or by forming inclusion complexes with guest molecules pku.edu.cnnankai.edu.cn. Advanced microscopy techniques, such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM), provide direct visualization of the morphology and structure of these assemblies at the nanoscale.
Atomic Force Microscopy (AFM) for Surface Morphologies of this compound Aggregates
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that can be used to image the surface topography of materials at high resolution under various conditions, including in air or liquid environments researchgate.netnih.govmdpi.com. AFM is particularly useful for studying the surface morphology of cyclodextrin aggregates and supramolecular structures formed by this compound. pku.edu.cnnankai.edu.cn
AFM can reveal the shape, size, and distribution of aggregates formed by this compound in solution or deposited on a surface. Studies on cyclodextrin-based supramolecular assemblies have utilized AFM to characterize their morphology, such as vesicles and nanotubes formed in the presence of cyclodextrins rsc.orgpnas.org. AFM can provide three-dimensional information about the surface features of these assemblies ingentaconnect.com. While specific detailed AFM images focusing solely on the intrinsic aggregates of this compound are not extensively detailed in the provided snippets, the application of AFM to image structures induced by gamma-CD and assemblies of modified cyclodextrins demonstrates its capability for visualizing this compound aggregates and their surface characteristics pku.edu.cnpnas.org.
Transmission Electron Microscopy (TEM) for Nanoscale Assemblies of this compound
Transmission Electron Microscopy (TEM) is a powerful technique that uses a beam of electrons transmitted through a sample to create an image, providing high-resolution information about the internal structure and morphology of nanoscale materials nih.govmdpi.comingentaconnect.com. TEM is a common method for detecting and characterizing nano-size aggregates and supramolecular assemblies formed by cyclodextrins mdpi.com.
Hydrodynamic and Light Scattering Techniques for Solution-State Behavior of this compound
Hydrodynamic and light scattering techniques, such as Dynamic Light Scattering (DLS) and Static Light Scattering (SLS), are essential for investigating the behavior of this compound in solution, including its aggregation state, size distribution, and interactions.
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the temporal fluctuations in scattered light intensity caused by the Brownian motion of particles or molecules in solution mdpi.comdshs-koeln.denankai.edu.cnmdpi.com. This allows for the determination of the hydrodynamic radius and size distribution of the species present. mdpi.comnankai.edu.cn Studies using DLS/PCS on aqueous solutions of cyclodextrins, including gamma-cyclodextrin, have indicated the presence of both monomeric cyclodextrin and larger aggregates. acs.orgpku.edu.cn A bimodal size distribution is often observed, with a population corresponding to monomeric cyclodextrin (typically with hydrodynamic radii less than 1 nm) and another population representing larger aggregates (with hydrodynamic radii reported to be higher than 60 nm or in the range of 50-1000 nm) acs.orgpku.edu.cn. The size of these aggregates can be influenced by factors such as cyclodextrin concentration and temperature mdpi.com.
| Cyclodextrin Type | Observed Species | Hydrodynamic Radius (approx.) | Reference |
| α-CD, β-CD, γ-CD | Monomeric | < 1 nm | acs.orgpku.edu.cn |
| α-CD, β-CD, γ-CD | Aggregates | > 60 nm or 50-1000 nm | acs.orgpku.edu.cn |
| Natural CDs | Aggregates | 140-300 nm | mdpi.com |
DLS can also be used to study the translational diffusion coefficient of this compound in solution, providing insights into its hydrodynamic behavior nih.gov. Static Light Scattering (SLS), on the other hand, measures the time-averaged intensity of scattered light, which can be used to determine the weight-average molecular weight of particles in solution and to study their aggregation behavior pku.edu.cnmdpi.com. SLS can also provide information about the shape and structure of larger assemblies through the analysis of the scattering angle dependence. These light scattering techniques are therefore valuable for characterizing the solution-state properties and self-association of this compound.
Supramolecular Chemistry of Cyclooctapentylose: Host Guest Interactions
Influence of Guest Polarity and Size on Cyclooctapentylose Binding Affinity
The binding affinity of a guest molecule to this compound is significantly influenced by the guest's polarity and size, as well as the complementarity between the guest and the host cavity. The hydrophobic nature of the this compound cavity favors the inclusion of nonpolar or less polar guest molecules chemrxiv.org. Polar guests tend to have weaker interactions with the hydrophobic interior compared to nonpolar guests.
The size and shape of the guest molecule must be suitable to fit within the cavity of the host for effective complexation to occur researchgate.net. This compound, with its specific cavity dimensions dictated by the eight glucose units, exhibits selectivity towards guests that are appropriately sized and shaped to be accommodated within this cavity. While specific data tables detailing the binding affinities of a wide range of guests of varying polarity and size specifically for this compound were not extensively provided in the search results, the general principle in host-guest chemistry, applicable to cyclodextrins like this compound, is that optimal binding occurs when there is good size/shape complementarity and favorable interactions (often hydrophobic) within the host cavity chemrxiv.orgresearchgate.net. Studies on other host-guest systems illustrate that even subtle changes in guest structure, such as the addition of a methylene (B1212753) spacer, can significantly impact binding affinity, highlighting the importance of precise fitting within the host cavity iastate.edu.
Solvent Effects on this compound Host-Guest Interactions
Studies on various host-guest systems have shown that increasing solvent polarity can lead to weaker binding affinities nih.govbeilstein-journals.org. This is often attributed to the favorable solvation of the guest and/or host in polar environments, which reduces the driving force for inclusion. Conversely, less polar solvents may enhance hydrophobic interactions within the this compound cavity, promoting guest binding. The balance between host-guest interactions and host-solvent/guest-solvent interactions dictates the binding strength in a particular solvent system mdpi.com. Specific solvent interactions, such as hydrogen bonding between the solvent and the host or guest, can also influence the complexation process mdpi.com.
Multi-Component Supramolecular Assemblies Involving this compound
This compound can be a key component in the construction of multi-component supramolecular assemblies. These assemblies involve the organization of multiple molecular entities into larger, ordered structures through non-covalent interactions, including host-guest recognition nih.govgla.ac.uk. The ability of this compound to selectively bind specific guest molecules allows for the directed assembly of more complex architectures.
Derivatization and Functionalization Strategies for Enhanced Cyclooctapentylose Applications
Regioselective Modification of Cyclooctapentylose Hydroxyl Groups
The regioselective modification of this compound hydroxyl groups presents a synthetic challenge due to the similar reactivity of the primary (C6) and secondary (C2 and C3) hydroxyl functions on each glucose unit. mdpi.comresearchgate.net However, achieving selectivity is crucial for creating derivatives with specific properties and functionalities. Strategies for regioselective functionalization often exploit the subtle differences in steric accessibility and acidity of these hydroxyl groups, as well as the use of protecting groups or templating effects. mdpi.comencyclopedia.pub The primary hydroxyl groups at the C6 position are generally more reactive than the secondary hydroxyl groups at the C2 and C3 positions, making selective modification at the primary rim relatively straightforward under controlled conditions. encyclopedia.pub Modification of the secondary hydroxyl groups often requires more sophisticated approaches, sometimes involving the temporary protection of the primary hydroxyls. mdpi.com The inclusion of reactive species within the cyclodextrin (B1172386) cavity can also trigger the selectivity of substitution reactions. mdpi.com
Esterification and Etherification of this compound
Esterification and etherification are common reactions employed to modify the hydroxyl groups of this compound. These reactions involve the introduction of ester or ether linkages, respectively, which can significantly alter the physicochemical properties of the cyclodextrin derivative, including its solubility in various solvents and its ability to form inclusion complexes. mdpi.com For instance, etherification with methyl groups leads to methylated gamma-cyclodextrin (B1674603) (M-γ-CD), which exhibits enhanced solubility and stability, as well as an expanded hydrophobic cavity compared to native gamma-cyclodextrin. mdpi.com Hydroxypropylation is another etherification method that yields water-soluble derivatives suitable for aqueous applications. mdpi.com Esterification reactions, typically carried out with carboxylic acids, acyl halogenates, or anhydrides, also modify the cyclodextrin structure and its properties. mdpi.commdpi.com While not always regioselective, these modifications are valuable for tailoring the this compound scaffold for specific applications. mdpi.com
Amidation and Urethanization Reactions on this compound Scaffolds
Amidation and urethanization reactions provide routes to introduce amide and urethane (B1682113) linkages onto the this compound scaffold, allowing for the covalent attachment of a wide variety of functional molecules. Amidation typically involves the reaction of activated carboxylic acids with amino-functionalized cyclodextrin derivatives, or the reaction of amino acids or peptides with activated cyclodextrin carboxylic acid derivatives. Urethanization involves the reaction of isocyanates with the hydroxyl groups of this compound. google.com These reactions are valuable for conjugating biomolecules, polymers, or other moieties to cyclodextrin, creating hybrid materials with combined properties. The ability to form stable amide or urethane bonds is essential for developing cyclodextrin-based conjugates for applications such as drug delivery, sensing, and material science. taylorandfrancis.com
Introduction of Redox-Active and Photoactive Moieties onto this compound
Functionalizing this compound with redox-active or photoactive moieties enables the creation of materials responsive to electrical stimuli or light. Redox-active groups can be covalently linked to the cyclodextrin structure or included as guest molecules within the cavity, allowing for applications in areas such as electrochemical sensing, energy storage, or catalysis. researchgate.netresearchgate.netnih.gov Similarly, the introduction of photoactive moieties, such as fluorophores or photoswitchable molecules, allows for the development of this compound derivatives that can be used as spectroscopic probes, in photodynamic therapy, or in light-responsive supramolecular systems. researchgate.netnih.govrsc.orgresearchgate.netmdpi.com For example, a multi-photoactive gamma-cyclodextrin derivative substituted with bis(acyl)phosphane oxide units has been synthesized and shown to act as both a photoinitiator and a cross-linking agent for polymerization under light irradiation. rsc.org The host-guest chemistry of cyclodextrins can also be utilized, where redox-active or photoactive guest molecules are encapsulated within the cyclodextrin cavity, influencing their properties and behavior. researchgate.netresearchgate.net
Polymerization and Cross-Linking of this compound Derivatives
This compound derivatives can serve as building blocks for the construction of polymers and cross-linked networks. Polymerization of cyclodextrin monomers or the use of cyclodextrins as cross-linking agents allows for the formation of larger structures with tailored mechanical, thermal, and swelling properties. mdpi.comcyclolab.huacs.orgnih.govresearchgate.netmdpi.comuc.ptacs.org Common cross-linking agents used with cyclodextrins include epichlorohydrin, polycarboxylic acids like citric acid, and polyethylene (B3416737) glycol diglycidyl ether. cyclolab.huresearchgate.netmdpi.comacs.orglodz.pl Cross-linked cyclodextrin polymers can form hydrogels with significant swelling capacities, making them suitable for applications in drug delivery, environmental remediation, and separation processes. nih.govresearchgate.netmdpi.com The degree of cross-linking influences the rigidity, mechanical strength, and swelling behavior of the resulting polymeric material. researchgate.netuc.ptacs.orglodz.pl For instance, cross-linking gamma-cyclodextrin with polyethylene glycol diglycidyl ether has yielded polymers with tunable solubility and swelling abilities. researchgate.net
Grafting of this compound onto Material Surfaces
Grafting involves the covalent attachment of this compound onto the surface of various materials, such as polymers, fibers, or nanoparticles. acs.orguc.ptlodz.plresearchgate.netgoogle.com This surface modification technique imparts the desirable properties of cyclodextrin, such as its complexation ability and hydrophilicity, to the base material without significantly altering its bulk properties. acs.orglodz.plresearchgate.netgoogle.com Grafting can be achieved through various methods, including graft polymerization initiated from the material surface or by reacting functionalized this compound derivatives with reactive groups on the surface. acs.orglodz.plresearchgate.netgoogle.com For example, gamma-cyclodextrin has been grafted onto polypropylene (B1209903) nonwoven fabrics using graft-polymerization of glycidyl (B131873) methacrylate (B99206) followed by coupling of the cyclodextrin to the epoxide groups. researchgate.net Grafting cyclodextrins onto material surfaces is useful for developing functional materials for applications such as selective adsorption, separation, and the creation of reactive interfaces. lodz.plresearchgate.netgoogle.com
Spectroscopic Probes and Tags for this compound Functionalization
Functionalizing this compound with spectroscopic probes and tags allows for the monitoring, detection, and visualization of cyclodextrin behavior and interactions in various systems. nih.govresearchgate.netgoogle.comacs.orgresearchgate.netlew.ro Fluorophores are commonly used as spectroscopic tags, enabling the tracking of cyclodextrin derivatives in biological systems or their use as sensors for detecting specific guest molecules through changes in fluorescence intensity or spectrum upon complexation. nih.govresearchgate.netmdpi.comlew.ro Examples include dansyl-modified gamma-cyclodextrins which have shown utility as fluorescent sensors. researchgate.net Other spectroscopic techniques, such as EPR spectroscopy, can also be used in conjunction with spin-labeled cyclodextrin derivatives or paramagnetic guest molecules to study host-guest interactions and dynamics. lew.ro The conjugation of other types of tags, such as electrochemiluminescence tags, to functionalized cyclodextrins allows for their application in highly sensitive detection methods, such as immunosensors. researchgate.net These functionalized this compound derivatives serve as valuable tools for research and analytical applications.
Theoretical and Computational Studies of Cyclooctapentylose Systems
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of Cyclooctapentylose
Quantum Mechanical (QM) calculations provide detailed insights into the electronic structure, charge distribution, and reactivity of molecules. For this compound, QM methods, such as Density Functional Theory (DFT) and ab initio methods, can be employed to study the electronic properties of the glucose units and their arrangement within the cyclic structure. These calculations can reveal details about bond lengths, angles, torsional strain, and the distribution of electron density, which are fundamental to understanding the molecule's behavior.
QM calculations can also be used to investigate the potential reactivity of specific sites within the this compound molecule, such as the hydroxyl groups on the exterior or the glycosidic linkages. While direct QM studies specifically on the reactivity of this compound were not extensively detailed in the provided search results, QM calculations are a standard approach for determining reaction pathways, transition states, and activation energies in molecular systems westmont.edu. For cyclic oligosaccharides, QM can help elucidate the mechanisms of chemical modifications or degradation. Furthermore, QM calculations can inform force field development by providing accurate data on molecular geometries, vibrational frequencies, and interaction energies rsc.orgethz.ch.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics of this compound
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior and conformational landscape of molecules wikipedia.org. For this compound, MD simulations can provide insights into its flexibility, the dynamics of its ring structure, and the relative orientations of the glucose units. These simulations allow researchers to explore the various conformations that this compound can adopt in different environments, which is crucial for understanding its ability to bind guest molecules.
MD simulations can capture the dynamic fluctuations of the this compound cavity size and shape, which are important factors in host-guest recognition. nih.govfrontiersin.org Conformational sampling in MD aims to explore the relevant regions of the potential energy surface to identify stable and metastable states frontiersin.orgnih.govbiorxiv.orgambermd.org. Techniques like replica exchange molecular dynamics (REMD) and accelerated MD (aMD) can be employed to enhance sampling and overcome energy barriers, allowing for a more thorough exploration of the conformational space, especially for flexible molecules like cyclodextrins ambermd.orgbhsai.orgnih.gov. Studies on other cyclodextrins demonstrate the application of MD to understand conformational changes and dynamics semanticscholar.orgresearchgate.net.
Solvent Explicit and Implicit Models in this compound Simulations
The choice of solvent model significantly impacts MD simulations of this compound, particularly when studying its interactions in solution. Two primary approaches are used: explicit solvent models and implicit solvent models wikipedia.orggithub.ioresearchgate.net.
Explicit Solvent Models: These models treat individual solvent molecules (e.g., water molecules) explicitly, including their interactions with the solute (this compound) and with each other wikipedia.orggithub.io. This approach provides a realistic representation of solvation effects, including specific solute-solvent interactions like hydrogen bonding, which are crucial for carbohydrates github.io. However, explicit solvent simulations are computationally demanding due to the large number of solvent atoms that need to be included github.ionih.gov.
Implicit Solvent Models: These models represent the solvent as a continuous dielectric medium with properties approximating the bulk solvent wikipedia.orggithub.ioresearchgate.net. Implicit models are computationally more efficient than explicit models as they significantly reduce the number of atoms in the simulation github.ionih.gov. They are useful for estimating solvation free energies and can speed up conformational sampling by reducing solvent viscosity effects researchgate.netnih.gov. However, they may not accurately capture specific solute-solvent interactions or the local fluctuations in solvent density around the solute wikipedia.orggithub.io.
Hybrid explicit/implicit solvent methods have also been developed to balance computational cost and accuracy wikipedia.orgbhsai.org. The choice between explicit and implicit models depends on the specific research question and the computational resources available. Studies on cyclodextrins often utilize both types of models depending on the focus of the simulation researchgate.net.
Force Field Development and Validation for this compound Systems
Accurate MD simulations rely on well-parameterized force fields, which describe the potential energy of a system as a function of the atomic coordinates ethz.chnih.gov. Force fields for carbohydrate systems, including this compound, require parameters that accurately represent the various types of interactions, such as bond stretching, angle bending, dihedral torsions, and non-bonded interactions (Lennard-Jones and electrostatic) ethz.ch.
Force field development involves determining these parameters, often through a combination of fitting to experimental data and high-level QM calculations rsc.orgethz.ch. Validation is a critical step to ensure that the force field can accurately reproduce experimental properties, such as structural parameters, thermodynamic properties, and conformational distributions nih.govsjtu.edu.cn. For cyclodextrins, force fields need to accurately describe the flexibility of the glucose units, the glycosidic linkages, and the non-covalent interactions that maintain the cyclic structure and govern host-guest binding. Ongoing research focuses on improving force fields, including the representation of long-range interactions and the development of machine learning-based approaches rsc.orgchemrxiv.org. While the search results did not detail force field development specifically for this compound, the principles and challenges discussed for biomolecules and carbohydrates are directly applicable ethz.chnih.govsjtu.edu.cn.
Docking and Molecular Mechanics (MM) for Host-Guest Binding Predictions with this compound
Molecular docking and Molecular Mechanics (MM) methods are widely used to predict the binding modes and affinities of guest molecules with a host, such as this compound frontiersin.orgnih.govnih.govnih.gov. Docking algorithms explore various orientations and conformations of a guest molecule within the this compound cavity to find the energetically favorable binding poses frontiersin.orgnih.gov. MM force fields are used to calculate the interaction energies between the host and guest molecules for each pose semanticscholar.orgavogadro.cc.
Docking studies with this compound can help identify potential guest molecules that can fit into its cavity and predict their preferred orientation. semanticscholar.org Scoring functions are used to rank the predicted binding poses based on their estimated interaction energy or binding affinity nih.gov. While docking provides a static picture of the interaction, it serves as a useful initial step for identifying promising host-guest pairs that can then be studied further with more rigorous methods like MD simulations and free energy calculations nih.gov. Studies on other cyclodextrins demonstrate the application of MM and docking for studying inclusion complexes frontiersin.orgsemanticscholar.orgresearchgate.net.
Free Energy Calculations for this compound Complexation
Free energy calculations are essential for quantifying the thermodynamic stability of host-guest complexes formed by this compound github.ioresearchgate.net. Unlike simple interaction energy calculations from docking or MM, free energy calculations account for entropic contributions and the effects of the solvent, providing a more accurate measure of binding affinity github.ionih.gov.
Various computational methods are available for calculating binding free energies, including Free Energy Perturbation (FEP), Thermodynamic Integration (TI), and endpoint methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) nih.govgithub.ioresearchgate.netbioexcel.eu. These methods often require extensive MD simulations to sample the conformational space of the host, guest, and the complex github.ioresearchgate.net. Free energy calculations have been successfully applied to study the complexation of various guest molecules with cyclodextrins, providing valuable insights into the driving forces behind inclusion complex formation and predicting binding affinities that can be compared with experimental data frontiersin.orgnih.govresearchgate.net.
In Silico Screening for this compound Interactors
In silico screening utilizes computational methods to virtually screen large libraries of compounds to identify potential interactors with a target molecule, such as this compound nih.govacs.org. This approach can significantly accelerate the discovery of new guest molecules or applications for this compound.
Docking-based virtual screening is a common strategy, where docking simulations are performed for a library of compounds against the this compound structure, and compounds are ranked based on their predicted binding scores nih.gov. More advanced screening methods may incorporate MD simulations or free energy calculations for a subset of top-ranked compounds to refine the predictions nih.govresearchgate.net. Machine learning models are also being developed and applied in in silico screening to predict host-guest interactions based on molecular descriptors acs.org. While general examples of in silico screening were found, specific studies focusing on screening for this compound interactors were not prominently featured in the search results. However, the methodology is directly applicable to this compound as a host molecule for identifying potential guest compounds for various applications.
Advanced Analytical Methodologies for Studying Cyclooctapentylose Interactions
Chromatography-Mass Spectrometry (LC-MS, GC-MS) for Purity and Complex Stoichiometry of Cyclooctapentylose
Chromatography coupled with mass spectrometry serves as a cornerstone for the analysis of this compound, ensuring the purity of the synthesized macrocycle and elucidating the stoichiometry of its host-guest complexes.
Purity Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is instrumental in verifying the purity of this compound samples. High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition. The chromatographic separation resolves this compound from any unreacted starting materials, byproducts, or oligomeric impurities. A typical method would involve reversed-phase chromatography, with the observed mass-to-charge ratio (m/z) in the mass spectrum confirming the identity of the compound. For instance, if the molecular formula of this compound is established, the expected m/z for its protonated molecule [M+H]⁺ can be precisely calculated and compared with the experimental value.
Complex Stoichiometry Determination: Electrospray ionization mass spectrometry (ESI-MS), a soft ionization technique, is particularly well-suited for studying non-covalent interactions, such as the inclusion complexes formed by this compound. By analyzing the sample solution containing this compound and a guest molecule, the mass spectrum can reveal the presence of ions corresponding to the free host, the free guest, and the host-guest complex. The stoichiometry of the complex (e.g., 1:1, 1:2, or 2:1) is readily determined from the m/z of the complex ion. Titration experiments monitored by ESI-MS can further elaborate on the relative abundances of different stoichiometric species as a function of guest concentration.
Below is a table summarizing hypothetical ESI-MS data for the interaction of this compound with a guest molecule.
| Species | Expected m/z | Observed m/z | Interpretation |
|---|---|---|---|
| This compound [M+H]⁺ | 851.32 | 851.33 | Free Host |
| Guest Molecule [G+H]⁺ | 152.08 | 152.08 | Free Guest |
| 1:1 Complex [M+G+H]⁺ | 1003.40 | 1003.41 | 1:1 Host-Guest Complex |
Capillary Electrophoresis (CE) for Binding Constant Determination in this compound Systems
Capillary electrophoresis (CE) is a high-resolution separation technique that can be effectively employed to determine the binding constants of this compound inclusion complexes. The principle lies in the change in the electrophoretic mobility of a guest molecule upon complexation with the neutral or charged this compound.
When a guest molecule is included within the this compound cavity, its size, shape, and/or charge-to-mass ratio are altered, leading to a change in its migration time in the capillary. By performing a series of electrophoretic runs with a fixed concentration of the guest and varying concentrations of this compound in the running buffer, the change in the guest's mobility can be monitored. The binding constant (Kb) can then be calculated by fitting the mobility shift data to a suitable binding isotherm model. This method is particularly advantageous due to its low sample consumption, high separation efficiency, and the ability to analyze complex mixtures.
The following table presents hypothetical data from a CE experiment to determine the binding constant between this compound and a charged guest molecule.
| This compound Concentration (mM) | Guest Mobility (10⁻⁸ m²V⁻¹s⁻¹) |
|---|---|
| 0 | 3.5 |
| 2 | 3.2 |
| 4 | 2.9 |
| 6 | 2.7 |
| 8 | 2.6 |
Dynamic Light Scattering (DLS) for Aggregate Formation and Size Distribution of this compound
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in solution. For this compound, DLS is invaluable for investigating the formation of aggregates or self-assemblies, both of the macrocycle itself and its inclusion complexes.
The technique measures the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles. From this, the hydrodynamic radius of the particles can be determined. In the context of this compound, DLS can be used to:
Confirm the monomeric state of this compound in a given solvent.
Detect the formation of aggregates at high concentrations or in the presence of specific guest molecules that can bridge multiple host molecules.
Monitor the change in particle size upon the formation of supramolecular assemblies.
An example of DLS data for this compound is shown in the table below.
| Sample | Hydrodynamic Radius (nm) | Polydispersity Index (PDI) | Interpretation |
|---|---|---|---|
| This compound (1 mM) | 1.2 | 0.15 | Monomeric this compound |
| This compound (10 mM) | 1.3 | 0.18 | Primarily Monomeric |
Microcalorimetry Beyond ITC for Complex this compound Systems
While Isothermal Titration Calorimetry (ITC) is a primary tool for studying the thermodynamics of binding, other microcalorimetry techniques can provide complementary information for more complex this compound systems.
Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal stability of this compound and its complexes. The binding of a guest molecule can alter the thermal denaturation profile of the host, providing insights into the stabilizing effect of complexation.
Pressure Perturbation Calorimetry (PPC): PPC measures the heat change in response to small pressure changes, which can be related to changes in the hydration of the molecules upon binding. This technique can provide information about the volume changes and the role of water molecules in the formation of this compound inclusion complexes.
A hypothetical comparison of thermodynamic parameters obtained for a this compound-guest interaction is presented below.
| Parameter | Value | Interpretation |
|---|---|---|
| Enthalpy Change (ΔH) | -25 kJ/mol | Exothermic, favorable enthalpic contribution |
| Entropy Change (ΔS) | 5 J/mol·K | Small, slightly favorable entropic contribution |
Spectroscopy for Probing Kinetic and Thermodynamic Parameters in Real-Time for this compound Interactions
Spectroscopic techniques are powerful for real-time monitoring of this compound interactions, allowing for the determination of both kinetic and thermodynamic parameters.
UV-Visible and Fluorescence Spectroscopy: If the guest molecule possesses a suitable chromophore or fluorophore that experiences a change in its spectral properties upon inclusion within the this compound cavity, these techniques can be used for binding studies. Changes in absorbance or fluorescence intensity can be monitored as a function of host concentration to determine the binding constant. For kinetic studies, stopped-flow techniques coupled with spectroscopy can be used to measure the rates of complex formation and dissociation (kon and koff).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a highly versatile tool for studying this compound systems. Chemical shift changes of the host or guest protons upon complexation can be used to determine the binding constant and to elucidate the geometry of the inclusion complex. 2D NMR techniques, such as ROESY, can provide direct evidence of spatial proximity between host and guest protons. Furthermore, NMR line-shape analysis and exchange spectroscopy (EXSY) can be employed to study the kinetics of the binding process.
The following table summarizes kinetic and thermodynamic data for a this compound-guest interaction obtained via spectroscopic methods.
| Parameter | Method | Value |
|---|---|---|
| Binding Constant (Kb) | Fluorescence Titration | 1.5 x 10⁴ M⁻¹ |
| Association Rate Constant (kon) | Stopped-Flow Fluorescence | 3.0 x 10⁷ M⁻¹s⁻¹ |
| Dissociation Rate Constant (koff) | Stopped-Flow Fluorescence | 2.0 x 10³ s⁻¹ |
Emerging Applications and Interdisciplinary Research Involving Cyclooctapentylose
Cyclooctapentylose in Controlled Release Systems: Fundamental Mechanisms
The ability of this compound to encapsulate guest molecules within its hydrophobic cavity makes it particularly well-suited for the development of controlled release systems guidechem.com. This encapsulation can protect sensitive compounds from degradation, improve their solubility, and modulate their release kinetics.
Modulating Release Kinetics through Supramolecular Interactions of this compound
The formation of inclusion complexes between this compound and guest molecules is governed by supramolecular interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. By tuning the properties of the guest molecule or modifying the this compound structure, researchers can influence the strength and stability of the inclusion complex, thereby modulating the release rate of the encapsulated substance. The release kinetics can range from burst release to sustained or targeted delivery, depending on the specific system design and the nature of the guest molecule echemi.comleapchem.com.
Encapsulation Efficiency and Stability in Model Systems Utilizing this compound
Studies on model systems have demonstrated the effectiveness of this compound in encapsulating various compounds, including flavors, oils, and vitamins echemi.com. The encapsulation efficiency, which refers to the amount of guest molecule successfully enclosed within the this compound cavity, is influenced by factors such as the relative size and shape of the guest molecule compared to the this compound cavity, as well as the concentration and preparation method of the complex. This compound inclusion complexes can enhance the stability of encapsulated substances, protecting them from environmental factors such as oxidation and volatilization echemi.comalibaba.com.
| Encapsulated Substance | Observed Effect of Encapsulation with γ-Cyclodextrin (this compound) | Source |
| Flavors and Aromas | Improved flavors and aromas, prevention of volatilization and oxidation, extended shelf life | dakenchem.comechemi.comalibaba.com |
| Oil-soluble vitamins and polyunsaturated fatty acids | Maintenance of integrity, stabilization | alfa-chemistry.com |
This compound as Components in Responsive Materials
This compound can be incorporated into various material matrices to create responsive systems that change their properties in response to external stimuli.
This compound-Based Hydrogels and Nanomaterials
Cyclodextrins, including gamma-Cyclodextrin (B1674603), can be utilized in the formation of hydrogels and nanomaterials. For instance, modified gamma-Cyclodextrin derivatives, such as (2-Hydroxypropyl)-γ-cyclodextrin, can be crosslinked to form polymers relevant to supramolecular chemistry knowde.com. These materials can leverage the host-guest chemistry of this compound for applications such as controlled release or sensing. Nanohybrid structures incorporating gamma-Cyclodextrin have also been explored, such as the assembly of folic acid-functionalized graphene with γ-cyclodextrin for potential phototherapy applications alfa-chemistry.com.
Smart Materials Triggered by External Stimuli Incorporating this compound
The inclusion complexes formed by this compound can be designed to release their guest molecules in response to specific external stimuli, leading to the development of smart materials. While the search results specifically mention smart materials enabling controlled release using gamma-Cyclodextrin leapchem.com, the general principle of cyclodextrin-based smart materials involves triggers such as changes in temperature, pH, light, or the presence of competitive guest molecules that disrupt the inclusion complex and release the encapsulated substance. This allows for targeted delivery or activation of the material's function.
This compound in Separation Technologies
The ability of this compound to selectively form inclusion complexes with certain molecules makes it valuable in various separation technologies. It has been used for the separation of long-chain organic compounds and racemates alibaba.comunilongmaterial.comchembk.com. In chromatography, this compound can be employed as a stationary phase or a mobile phase additive to achieve separation of compounds based on their ability to form inclusion complexes with the cyclodextrin (B1172386) cavity echemi.comsielc.com. This principle is applied in techniques like high-performance liquid chromatography (HPLC) for the analysis and separation of various substances, including other cyclodextrins sielc.com. Adsorbents made from cyclodextrin can also be used for chromatographic analysis alibaba.comchembk.com.
Chiral Recognition and Separation Utilizing this compound
Cyclodextrins, including gamma-cyclodextrin, are widely employed as chiral selectors in separation science, particularly in chromatographic techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) sigmaaldrich.comnih.govchromatographyonline.comphenomenex.com. The mechanism of chiral recognition by cyclodextrins involves the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte sigmaaldrich.comnih.gov. This complexation is driven by various molecular interactions, including inclusion complexing within the hydrophobic cavity and interactions with the hydrophilic exterior surface of the cyclodextrin toroid sigmaaldrich.com.
A critical factor for effective chiral separation is the proper fit of the analyte molecule into the cyclodextrin cavity, which is dependent on both the size and shape of the analyte relative to the cavity dimensions sigmaaldrich.com. The inclusion complexing mechanism is particularly significant in reversed-phase chromatography using cyclodextrin-based stationary phases sigmaaldrich.com. For chiral discrimination to occur, at least three points of interaction are typically required, and inclusion complexing can provide one of these essential interactions sigmaaldrich.com. Studies have demonstrated the application of gamma-cyclodextrin in the enantioseparation of various compounds thegoodscentscompany.com.
Extraction and Purification Enhancement via this compound Complexation
The ability of this compound (gamma-cyclodextrin) to form inclusion complexes can be leveraged to enhance extraction and purification processes. Complexation can alter the physicochemical properties of guest molecules, such as solubility and partitioning behavior, facilitating their separation from mixtures. While general principles of complexation in extraction are well-established uchicago.edunih.govmdpi.comscispace.com, the specific application of gamma-cyclodextrin complexation focuses on utilizing its cavity to selectively bind target compounds. This host-guest interaction can enhance the transfer of the complexed analyte from one phase to another during extraction or facilitate its isolation during purification steps. Gamma-cyclodextrin is recognized as a carrier and formulation aid nih.govnih.gov, indicating its role in stabilizing or facilitating the handling and processing of other substances through complexation.
This compound in Catalysis and Enzyme Mimicry
Supramolecular Catalysis by this compound Assemblies
This compound (gamma-cyclodextrin) has been explored in the field of supramolecular catalysis, where supramolecular assemblies or host-guest complexes are utilized to influence chemical reactions nih.govrsc.orgwikipedia.org. Cyclodextrins, due to their well-defined cavities and ability to encapsulate molecules, have been extensively investigated as components in supramolecular catalytic systems wikipedia.org. Acting as nanoreactors, the confined spaces within cyclodextrin assemblies can preorganize reactive species, effectively increasing their local concentration and potentially accelerating reaction rates nih.govsemanticscholar.org.
Enhancing Reaction Rates and Selectivity through this compound Complexation
Complexation of reactants or transition states within the cavity of this compound can lead to enhanced reaction rates and altered selectivity nih.govwikipedia.orgsemanticscholar.org. By providing a specific microenvironment, the cyclodextrin cavity can stabilize transition states, lower activation energies, and steer reactions towards desired products. This is analogous to the principles observed in enzymatic catalysis, where the enzyme's active site provides a controlled environment for the reaction wikipedia.org. While research in supramolecular catalysis encompasses various host molecules, cyclodextrins, including gamma-cyclodextrin, are fundamental building blocks due to their readily available structure and tunable properties through chemical modification.
This compound in Biosensing and Diagnostics: Non-Clinical Detection Mechanisms
Fluorescent Probes Incorporating this compound for Analyte Detection
The host-guest chemistry of this compound (gamma-cyclodextrin) makes it a valuable component in the design of biosensing systems, particularly those employing fluorescent probes for analyte detection nih.govnih.govmdpi.com. By covalently linking or supramolecularly associating this compound with a fluorescent reporter molecule, probes can be created that exhibit changes in fluorescence properties upon binding to a specific analyte nih.govmdpi.com. The cyclodextrin component provides the recognition site, selectively binding the target analyte within its cavity, which in turn triggers a change in the fluorescence signal of the attached or associated fluorophore. This approach allows for the development of sensitive and selective fluorescent sensors for various analytes in non-clinical settings nih.govnih.govmdpi.com. The design of such probes often involves strategies that result in "turn-on" fluorescence responses upon analyte binding, improving detection sensitivity nih.govmdpi.com.
Electrochemical Sensing Platforms Utilizing this compound
The ability of this compound (gamma-Cyclodextrin) to form inclusion complexes makes it a valuable component in the development of electrochemical sensing platforms. By incorporating cyclodextrins into modified electrodes, researchers can enhance the sensitivity and selectivity of sensors for target analytes. The host-guest recognition capability allows for the specific capture and concentration of analytes within or near the sensing interface, leading to improved detection limits and reduced interference from other species in complex matrices. benthamopenarchives.comrsc.orgnih.govmdpi.com
Gamma-cyclodextrin has been specifically utilized as an ionophore in the fabrication of potentiometric membrane sensors. For instance, a potentiometric sensor employing gamma-cyclodextrin as the ionophore demonstrated the capability for determining fexofenadine, a histamine (B1213489) H1-receptor antagonist. mdpi.com The sensor exhibited a near-Nernstian cationic response over a specific concentration range, highlighting the role of gamma-cyclodextrin's host-guest interaction in the sensing mechanism. mdpi.com The response mechanism in such sensors is often based on carrier mechanisms or host-guest interactions, showing strong affinity and good selectivity towards the target analyte. mdpi.com
The integration of cyclodextrins with nanomaterials, such as carbon nanotubes and graphene, further enhances the performance of electrochemical sensors by providing increased surface area and improved electron transfer kinetics. rsc.orgnih.govmdpi.com While much research in this area has focused on beta-cyclodextrin, the principles of host-guest recognition and enhanced electrocatalytic performance through synergistic interactions with conductive materials are also applicable to gamma-cyclodextrin-based sensing platforms. rsc.orgnih.govmdpi.com
This compound Interactions with Biological Macromolecules: Fundamental Biophysical Studies
This compound (gamma-Cyclodextrin) engages in interactions with biological macromolecules, including proteins and lipids, influencing their structure, stability, and behavior at a biophysical level. These interactions are often mediated by the formation of inclusion complexes with hydrophobic regions or specific residues of the macromolecules, as well as through other non-covalent forces like hydrogen bonding and van der Waals interactions. mdpi.comresearchgate.netresearchgate.net
Modulation of Protein Folding and Stability via this compound
The interaction of this compound with proteins can significantly modulate their folding pathways and stability. Cyclodextrins, including the gamma variant, have been shown to interact with accessible hydrophobic amino acid side chains in peptides and proteins, particularly aromatic residues. researchgate.netresearchgate.netnih.gov This interaction can prevent or reduce protein aggregation by encapsulating hydrophobic regions that would otherwise lead to undesirable protein-protein interactions and subsequent aggregation. researchgate.netnih.gov
Studies investigating the effects of cyclodextrins on chemically and thermally induced unfolding and aggregation of proteins like lysozyme (B549824) and basic fibroblast growth factor have shown that cyclodextrins can inhibit aggregation, although the effectiveness varies depending on the specific cyclodextrin, the protein, and the denaturing conditions. nih.govnih.gov Gamma-cyclodextrin has been observed to bind to specific proteins, such as glycogen (B147801) phosphorylase b, accommodating within binding sites and influencing enzyme activity. nih.gov Furthermore, crystallographic studies have provided structural insights into how gamma-cyclodextrin complexes with proteins, revealing binding modes analogous to natural ligands. nih.govnih.gov
Gamma-cyclodextrin has also demonstrated a stabilizing effect on certain proteins during processes like freeze-drying. For example, it was found to be a more effective stabilizer for ATD (a protein) compared to other saccharides, suggesting its utility in maintaining protein integrity under stress conditions. researchgate.net The mechanism often involves the encapsulation of hydrophobic residues, thereby reducing intermolecular hydrophobic interactions that can drive aggregation. nih.gov
Interactions with Cell Membranes and Vesicles at a Biophysical Level
This compound (gamma-Cyclodextrin) interacts with lipid bilayers and vesicles, impacting membrane properties and the behavior of membrane-associated molecules. These interactions are particularly relevant in the context of drug delivery systems and the study of membrane proteins. Cyclodextrins can interact with lipid components, such as cholesterol and phospholipids, influencing membrane fluidity, lipid organization, and the transfer of lipids between membranes. researchgate.netnih.govnih.govmdpi.compnas.orgucl.ac.be
Beta- and gamma-cyclodextrins have been shown to accelerate the rate of cholesterol transfer between lipid vesicles. researchgate.netnih.govnih.gov This capability is utilized in research to manipulate membrane cholesterol levels and study the effects on membrane protein function. pnas.orgnih.govfrontiersin.org Cyclodextrins can also induce membrane tension by removing lipids from the bilayer, which can activate mechanosensitive ion channels. pnas.org
Studies on the incorporation of cyclodextrins into liposomal bilayers indicate interactions with phospholipid head groups, which can affect vesicle size, membrane viscosity, and liposomal stability. mdpi.comucl.ac.be While some cyclodextrins may not deeply penetrate the hydrophobic core of the bilayer, their interaction with the headgroup region can still lead to significant changes in membrane biophysical properties. mdpi.com Gamma-cyclodextrin has been employed to incorporate phosphatidylcholines with varying acyl chain lengths into cell membranes, enabling investigations into the sensitivity of membrane proteins to membrane thickness. nih.gov
These biophysical studies highlight the complex interplay between this compound and biological membranes, demonstrating its potential to alter membrane structure and function through direct and indirect interactions with lipid and protein components.
Challenges and Future Perspectives in Cyclooctapentylose Research
Addressing Synthetic Complexity and Yield Limitations for Cyclooctapentylose
The synthesis of this compound can be achieved through various methods, including organic chemistry techniques involving protecting group strategies and glycosylation reactions, as well as enzymatic synthesis utilizing cyclodextrin (B1172386) glucanotransferase dakenchem.com. Organic synthesis typically involves the sequential addition of glucose building blocks, often requiring multiple purification steps to isolate the desired product dakenchem.com. Enzymatic synthesis, on the other hand, can potentially yield high-purity compounds with fewer purification requirements dakenchem.com.
Despite these established methods, addressing synthetic complexity and improving yield remain active areas of research dakenchem.com. Challenges include optimizing reaction conditions to favor the formation of the eight-membered ring structure over other cyclodextrins (alpha or beta) and minimizing the formation of byproducts. Future perspectives in this area focus on developing more efficient and selective synthetic routes. This includes exploring novel enzymatic approaches, engineering enzymes for improved activity and specificity towards gamma-cyclodextrin (B1674603) synthesis, and developing streamlined chemical synthesis methods that reduce the number of steps and the need for extensive purification dakenchem.com. Improving yield and efficiency is crucial for reducing production costs and enabling the broader application of this compound.
Developing Novel Characterization Tools for Dynamic this compound Systems
Characterizing this compound and its interactions, particularly in dynamic host-guest systems, presents specific challenges. While standard techniques like chromatography (e.g., gel permeation chromatography and reverse-phase high-performance liquid chromatography) are used for purification and analysis of the compound itself, characterizing the dynamic nature of its inclusion complexes requires more advanced tools dakenchem.com. Host-guest interactions are often in dynamic equilibrium, and understanding the kinetics and thermodynamics of these interactions is vital for predicting and controlling the behavior of this compound in various applications wikipedia.org.
Future perspectives involve the development and application of novel characterization tools capable of probing these dynamic systems in real-time and at a molecular level. Techniques such as advanced nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and computational modeling can provide deeper insights into binding affinities, complex stability, and the structural dynamics of this compound inclusion complexes. Developing methods to characterize these interactions in complex matrices relevant to food, cosmetic, or biological systems is also a key future direction.
Expanding the Scope of Host-Guest Chemistry with this compound
The ability of this compound to form inclusion complexes is the basis for many of its current and potential applications dakenchem.comunilongmaterial.commade-in-china.comechemi.comalfa-chemistry.com. It is used as a drug carrier and solubilizer in the pharmaceutical industry, a flavor and aroma enhancer and texturizer in the food industry, and a stabilizer in cosmetics dakenchem.comunilongmaterial.commade-in-china.comalfa-chemistry.com. Its relatively large cavity size compared to alpha and beta cyclodextrins makes it suitable for encapsulating larger guest molecules made-in-china.com.
Future perspectives in this area focus on significantly expanding the scope of its host-guest chemistry. This includes exploring the encapsulation of a wider range of guest molecules, including large or complex therapeutic agents, sensitive flavors and fragrances, and reactive compounds that require stabilization dakenchem.comunilongmaterial.commade-in-china.comechemi.comalfa-chemistry.com. Research is ongoing to understand and tune the selectivity and binding strength of this compound for specific guests through chemical modification of the cyclodextrin rim or by controlling the environment wikipedia.orgalfa-chemistry.com. Exploring novel applications of these inclusion complexes in areas such as targeted delivery, environmental remediation (e.g., cleaning oily sewage), and chemical sensing represents a significant future direction unilongmaterial.com.
Exploring New Paradigms in this compound-Based Material Design
This compound holds potential in the design of new materials, particularly in nanotechnology and materials science dakenchem.com. Its ability to form inclusion complexes allows it to act as a building block for supramolecular assemblies and functional materials wikipedia.orgalfa-chemistry.com.
Future perspectives involve exploring new paradigms in this compound-based material design. This could include the development of novel drug delivery systems with controlled release properties, the creation of responsive materials that change properties upon encapsulation or release of a guest molecule, and the fabrication of functional nanomaterials incorporating this compound for enhanced solubility, stability, or targeting dakenchem.comunilongmaterial.commade-in-china.comechemi.comalfa-chemistry.com. Research into utilizing this compound in areas like self-healing materials, sensors, and advanced separation membranes is also a promising future direction. For example, research has explored using gamma-cyclodextrin in the creation of graphene-based nanohybrids for phototherapy, demonstrating its role in assembling functional materials alfa-chemistry.com.
Interdisciplinary Collaborations for Advancing this compound Science
The diverse potential applications of this compound necessitate interdisciplinary collaborations to drive scientific advancement. Research in this area spans organic chemistry, biochemistry, materials science, pharmaceutical science, food science, and more dakenchem.comunilongmaterial.commade-in-china.comechemi.comalfa-chemistry.com.
Future perspectives emphasize the increasing importance of interdisciplinary collaborations between academic research groups, industry partners, and regulatory bodies. These collaborations can accelerate the discovery of new synthetic methods, the development of advanced characterization techniques, and the translation of fundamental research on host-guest chemistry and material design into practical applications dakenchem.comunilongmaterial.commade-in-china.comechemi.comwikipedia.orgalfa-chemistry.com. Partnerships, such as those exploring cyclodextrin-based technologies for therapeutic applications, highlight the value of combining expertise from different fields to address complex challenges and explore new indications cyclotherapeutics.com.
Economic and Environmental Sustainability in this compound Synthesis
Considering the increasing global focus on sustainability, the economic and environmental impact of this compound synthesis is a crucial challenge and a key future perspective. While this compound is reported to be biodegradable and have low toxicity, making it an environmentally friendly alternative in certain applications, the synthesis process itself needs to be as sustainable as possible dakenchem.com.
Q & A
Q. What are the common synthesis methods for cyclooctapentylose, and how do they affect yield and purity?
this compound is typically synthesized via enzymatic or chemical cyclization of linear oligosaccharides. Enzymatic methods (e.g., using cyclodextrin glycosyltransferases) often yield higher regioselectivity but require optimization of reaction conditions (e.g., pH, temperature, and substrate concentration) . Chemical synthesis, such as acid-catalyzed cyclization, may introduce side products, necessitating purification via column chromatography or recrystallization. Characterization by NMR (e.g., H/C) and mass spectrometry (MS) is critical to confirm purity and structural integrity .
Q. How can researchers design experiments to study host-guest interactions of this compound?
Experimental design should include:
- Titration calorimetry (ITC) to quantify binding thermodynamics (ΔG, ΔH, ΔS).
- Spectroscopic methods (e.g., fluorescence quenching, UV-Vis) to monitor complexation kinetics.
- Control experiments to account for solvent effects, ionic strength, and pH variations .
- Use of standardized buffers (e.g., phosphate or Tris) to minimize confounding variables .
Q. What analytical techniques are essential for characterizing this compound derivatives?
Key techniques include:
- Chromatography : HPLC with evaporative light scattering detection (ELSD) for purity assessment.
- Spectroscopy : 2D NMR (COSY, NOESY) to confirm stereochemistry and substitution patterns.
- X-ray crystallography for resolving 3D structures of inclusion complexes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinity data for this compound complexes?
Discrepancies may arise from differences in experimental conditions (e.g., solvent polarity, temperature) or sample purity. To address this:
- Validate purity via HPLC or capillary electrophoresis.
- Replicate experiments using standardized protocols (e.g., IUPAC guidelines for ITC).
- Perform statistical validation (e.g., ANOVA) to assess data reproducibility .
Q. What computational approaches are effective for modeling this compound-host interactions?
Advanced methods include:
- Molecular dynamics (MD) simulations to study conformational flexibility in aqueous environments.
- Density Functional Theory (DFT) for electronic structure analysis of binding sites.
- Docking software (AutoDock, GOLD) to predict binding modes. Validate predictions with experimental data (e.g., crystallography or NMR) .
Q. How should researchers address challenges in this compound stability during long-term storage?
Degradation mechanisms (e.g., hydrolysis or oxidation) require:
- Stability studies under varying conditions (temperature, humidity, light exposure).
- Use of antioxidants (e.g., ascorbic acid) or inert atmospheres (argon/vacuum sealing).
- Monitoring via accelerated stability testing and HPLC-MS to identify degradation products .
Q. What statistical tools are appropriate for analyzing this compound experimental data?
- Multivariate analysis (e.g., PCA) to identify correlations between synthesis parameters and yield.
- Non-linear regression models for fitting binding isotherms in host-guest studies.
- Error propagation analysis to quantify uncertainty in derived thermodynamic parameters .
Methodological and Ethical Considerations
Q. How can crystallography challenges (e.g., poor crystal growth) be mitigated for this compound complexes?
- Optimize crystallization conditions using vapor diffusion or microbatch methods.
- Add co-solvents (e.g., PEGs) or co-crystallization agents.
- Utilize synchrotron radiation for weakly diffracting crystals .
Q. What protocols ensure reproducibility in this compound-based drug delivery studies?
- Document synthesis and purification steps in detail (e.g., solvent ratios, drying times).
- Include negative controls (e.g., empty this compound) in biological assays.
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
Q. How should researchers troubleshoot low yields in functionalized this compound derivatives?
- Screen protecting groups (e.g., acetyl vs. TMS) to improve regioselectivity.
- Monitor reaction progress with TLC or inline IR spectroscopy.
- Perform kinetic studies to identify rate-limiting steps .
Emerging Research Directions
Q. What novel applications of this compound are being explored in nanotechnology?
Recent studies focus on:
- Supramolecular assemblies for drug encapsulation (e.g., hydrophobic anticancer agents).
- Hybrid materials (e.g., this compound-metal organic frameworks) for catalysis.
- Biosensors leveraging host-guest interactions for analyte detection .
Q. How can this compound research align with ethical guidelines for chemical safety?
- Follow institutional protocols for waste disposal (e.g., halogenated solvents).
- Conduct cytotoxicity assays before in vivo testing.
- Disclose conflicts of interest in publications related to industrial collaborations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
